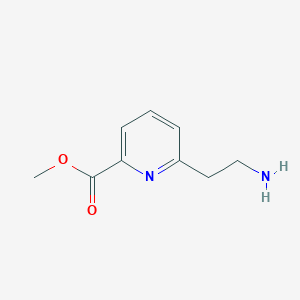
Methyl 6-(2-aminoethyl)pyridine-2-carboxylate
描述
Methyl 6-(2-aminoethyl)pyridine-2-carboxylate: is a chemical compound with the molecular formula C9H12N2O2. It is a derivative of pyridine, featuring an aminoethyl group at the 6th position and a carboxylate ester group at the 2nd position. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.
Synthetic Routes and Reaction Conditions:
Starting Materials:
Amination Reaction: The aminoethyl group is introduced through an amination reaction, where the pyridine ring is reacted with 2-aminoethanol under specific conditions.
Esterification: The carboxylic acid group is then esterified using methanol in the presence of a catalyst such as sulfuric acid or an acid chloride.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced in a batch process to ensure quality control and consistency.
Purification: The final product is purified through recrystallization or distillation to achieve the desired purity level.
Types of Reactions:
Oxidation: The pyridine ring can undergo oxidation to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the pyridine ring or the aminoethyl group.
Substitution: Substitution reactions can occur at different positions on the pyridine ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Pyridine N-oxide, pyridine-2,3-dione, etc.
Reduction Products: Piperidine derivatives, ethylamine derivatives, etc.
Substitution Products: Halogenated pyridines, alkylated pyridines, etc.
科学研究应用
Chemistry: Methyl 6-(2-aminoethyl)pyridine-2-carboxylate is used as an intermediate in the synthesis of more complex organic compounds. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties. It can be used in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to explore its use in medicinal chemistry, particularly in the design of new pharmaceuticals targeting various diseases.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals due to its versatile chemical properties.
作用机制
The exact mechanism of action of Methyl 6-(2-aminoethyl)pyridine-2-carboxylate depends on its specific application. Generally, it may interact with biological targets through binding to enzymes or receptors, leading to the modulation of biological processes. The molecular targets and pathways involved would vary based on the context of its use.
相似化合物的比较
Pyridine-2-carboxylic acid: The parent compound without the aminoethyl group.
2-Aminoethanol: A simpler compound with an aminoethyl group but lacking the pyridine ring.
Methyl 2-[(4S,6S)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate: A structurally related compound with a different ring system.
Uniqueness: Methyl 6-(2-aminoethyl)pyridine-2-carboxylate is unique due to its combination of the pyridine ring and the aminoethyl group, which provides distinct chemical reactivity and potential biological activity compared to its similar compounds.
属性
IUPAC Name |
methyl 6-(2-aminoethyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-9(12)8-4-2-3-7(11-8)5-6-10/h2-4H,5-6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXVZYZARARNQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=N1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[3-Fluoro-5-(trifluoromethyl)phenyl]propan-1-OL](/img/structure/B1395794.png)
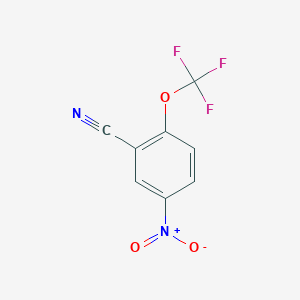
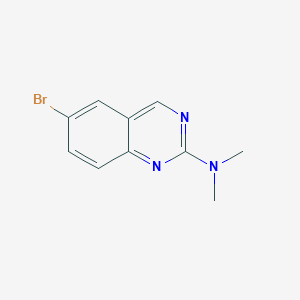
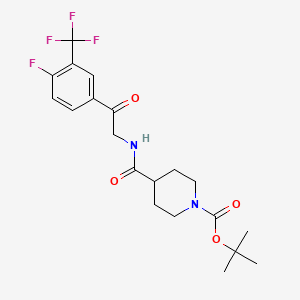
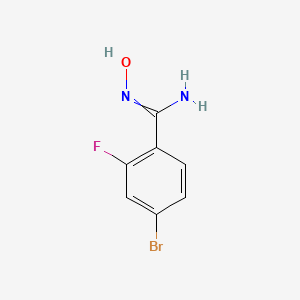
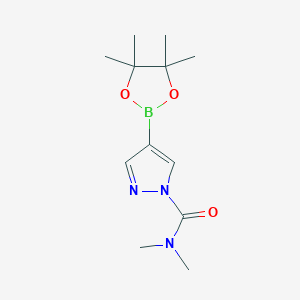
![[4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzyl]amine hydrochloride](/img/structure/B1395806.png)
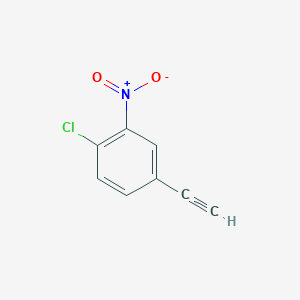
![tert-butyl N-[(4-phenylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B1395810.png)
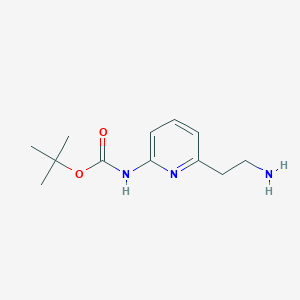
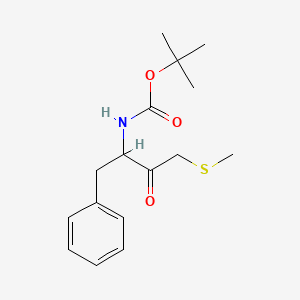
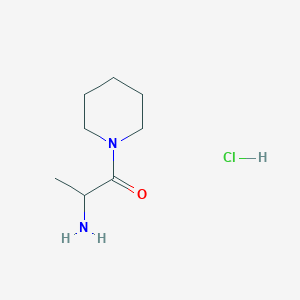
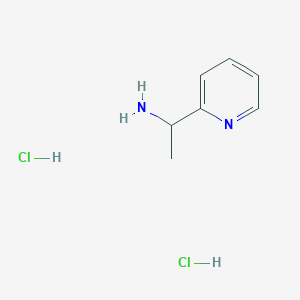
![3-{2-[(tert-Butoxycarbonyl)amino]ethyl}phenylboronic acid](/img/structure/B1395817.png)
